N-(2-Methyl-3-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-6-8(10-7(2)12)4-3-5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYFXIITWKKOKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00204743 | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56207-36-4 | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056207364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, N-(2-methyl-3-nitrophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00204743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methyl-3-nitrophenyl)acetamide can be synthesized through the acylation of 2-methyl-3-nitroaniline with acetic anhydride. The reaction typically involves dissolving 2-methyl-3-nitroaniline in a suitable solvent such as dichloromethane, cooling the solution, and then adding acetic anhydride dropwise. The mixture is stirred at room temperature for several hours to complete the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: 2-Methyl-3-aminophenylacetamide.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
N-(2-Methyl-3-nitrophenyl)acetamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for modifications that can lead to the development of various derivatives with enhanced properties. The compound's ability to participate in chemical reactions involving its nitro and acetamide groups makes it a versatile tool in organic synthesis.
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activities. Its mechanism may involve interaction with bacterial enzymes or cellular components, leading to inhibition of growth or cell death. Studies have shown that derivatives of related compounds display varying degrees of activity against pathogens like Mycobacterium tuberculosis, suggesting that modifications to the this compound structure could yield more potent antimicrobial agents .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed that the nitro group can undergo bioreduction to form reactive intermediates that modulate inflammatory pathways, presenting a potential therapeutic avenue for conditions characterized by excessive inflammation .
Pharmaceutical Research
This compound is being explored as a scaffold for drug development. Its structural features allow for the design of new pharmaceuticals targeting various diseases. For instance, studies have highlighted its potential in developing antitubercular agents, with specific derivatives showing promising activity against resistant strains of M. tuberculosis .
Case Study: Antitubercular Activity
A study on related compounds demonstrated that modifications to the acetamide structure could enhance antitubercular activity significantly. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 4 µg/mL against M. tuberculosis, indicating strong potential for therapeutic applications .
Industrial Applications
In industrial settings, this compound is utilized in the production of dyes and pigments due to its ability to form stable colorants when reacted with other chemical entities. The compound's unique properties make it suitable for creating vibrant colors used in various materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-(2-Methyl-3-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups: Nitro (-NO₂) and sulfonyl (-SO₂) groups reduce electron density on the aromatic ring, directing electrophilic substitution reactions to specific positions .
Biological Activity
N-(2-Methyl-3-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the acetamide class, characterized by the presence of both nitro and methyl groups on an aromatic ring. Its molecular formula is , with a molecular weight of approximately 182.19 g/mol. The compound's structure influences its reactivity and biological properties, making it a candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. This mechanism is crucial in understanding how the compound may exert its antimicrobial and anti-inflammatory properties .
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against Klebsiella pneumoniae, a significant cause of hospital-acquired infections. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests promising antibacterial activity .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against Klebsiella pneumoniae. The results indicated that the compound inhibited bacterial growth significantly, with an MIC value indicating strong potential as an antibacterial agent.
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| This compound | 32 | Klebsiella pneumoniae |
Cytotoxicity Assessment
Another aspect of research focused on the cytotoxic effects of this compound on cancer cell lines. Preliminary findings suggest that the compound exhibits cytotoxic activity against various cancer cell lines, including P388 leukemia cells.
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| P388 Leukemia Cells | 15 | Significant cytotoxicity observed |
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Nitrophenyl)acetamide | Nitro group at para position | Moderate antibacterial activity |
| N-(2-Hydroxyphenyl)acetamide | Hydroxyl group instead of nitro | Limited antimicrobial activity |
| N-(2-Chloro-3-nitrophenyl)acetamide | Chlorine atom enhances activity | Stronger antibacterial effects |
Q & A
Q. What are the standard synthetic routes for N-(2-Methyl-3-nitrophenyl)acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves acetylation of 2-methyl-3-nitroaniline using acetic anhydride or acetyl chloride under reflux conditions. Key parameters include temperature control (80–120°C), solvent selection (e.g., glacial acetic acid or toluene), and stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to acetylating agent). Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Characterization via (δ 2.1 ppm for acetyl CH, δ 8.2–7.4 ppm for aromatic protons) and IR (1650–1680 cm for amide C=O) is critical .
Q. How can the structural and physicochemical properties of this compound be reliably characterized?
- Methodological Answer :
- Spectroscopy : , , and IR confirm the amide bond and nitro group positioning. Mass spectrometry (ESI-MS) validates molecular weight (194.19 g/mol).
- Thermal Analysis : Differential scanning calorimetry (DSC) reveals a melting point of 353.4°C, while TGA assesses thermal stability .
- Solubility : Solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water (3.59E-05 mmHg vapor pressure at 25°C) guide formulation studies .
Q. What are the key challenges in handling and storing this compound?
- Methodological Answer : The compound is stable under ambient conditions but sensitive to prolonged light exposure. Storage in amber glass vials at 2–8°C with desiccants (silica gel) prevents hydrolysis of the amide bond. Handling in inert atmospheres (N) minimizes oxidative degradation of the nitro group .
Advanced Research Questions
Q. How does the nitro group at the 3-position influence the reactivity of this compound in nucleophilic substitution or reduction reactions?
- Methodological Answer : The nitro group acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position. Reduction with Sn/HCl or catalytic hydrogenation (Pd/C, H) converts the nitro group to an amine, yielding N-(2-methyl-3-aminophenyl)acetamide. Reaction monitoring via TLC and in situ IR (loss of NO stretch at 1520 cm) is essential .
Q. What strategies can resolve discrepancies in biological activity data for this compound derivatives?
- Methodological Answer : Contradictory bioactivity results (e.g., enzyme inhibition vs. inactivity) may arise from impurities or stereochemical variations. Rigorous HPLC purity checks (>98%) and enantiomeric resolution (chiral columns) are recommended. Comparative SAR studies with analogs (e.g., halogen-substituted derivatives) clarify pharmacophore contributions .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes (e.g., cytochrome P450). Parameters include ligand protonation states (pH 7.4) and force fields (CHARMM36). Validation via in vitro assays (IC measurements) bridges computational and experimental data .
Q. What experimental designs are optimal for studying the photodegradation pathways of this compound?
- Methodological Answer : UV-Vis irradiation (254–365 nm) in aqueous/organic media identifies degradation products. LC-MS/MS tracks intermediates (e.g., nitroso or hydroxylamine derivatives). Quantum yield calculations and radical trapping (TEMPO) elucidate mechanistic pathways (direct photolysis vs. ROS-mediated) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
